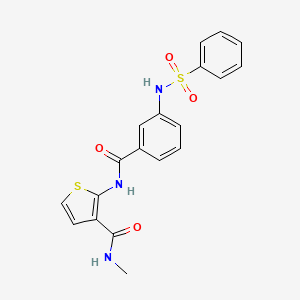
2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide, commonly known as BPTMC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BPTMC belongs to the class of sulfonamide compounds and has been found to possess a wide range of biological activities.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide' involves the reaction of 3-benzenesulfonamidobenzoic acid with N-methylthiophene-3-carboxylic acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-methylamine to yield the final product.
Starting Materials
3-benzenesulfonamidobenzoic acid, N-methylthiophene-3-carboxylic acid chloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), N-methylamine
Reaction
Step 1: 3-benzenesulfonamidobenzoic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to form the activated ester intermediate., Step 2: N-methylthiophene-3-carboxylic acid chloride is added to the reaction mixture and stirred at room temperature for several hours to allow for coupling., Step 3: The resulting intermediate is then treated with N-methylamine in ethanol to yield the final product, 2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide.
Wirkmechanismus
The exact mechanism of action of BPTMC is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of carbonic anhydrase IX (CA IX). CA IX is a protein that is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CA IX, BPTMC may help to disrupt the pH balance in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
BPTMC has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. BPTMC has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPTMC is its wide range of biological activities. It has been found to possess anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the treatment of a variety of diseases. However, one of the limitations of BPTMC is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on BPTMC. One area of interest is the development of more efficient synthesis methods for BPTMC, which could help to improve its solubility and make it easier to work with in laboratory experiments. Another area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX (CA IX), which could be used to treat a variety of cancers. Additionally, further studies are needed to fully understand the mechanism of action of BPTMC and its potential applications in the treatment of pain, inflammation, and other diseases.
Wissenschaftliche Forschungsanwendungen
BPTMC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. BPTMC has also been shown to inhibit the activity of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many types of cancer cells.
Eigenschaften
IUPAC Name |
2-[[3-(benzenesulfonamido)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-20-18(24)16-10-11-27-19(16)21-17(23)13-6-5-7-14(12-13)22-28(25,26)15-8-3-2-4-9-15/h2-12,22H,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWQUXSFXGTSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

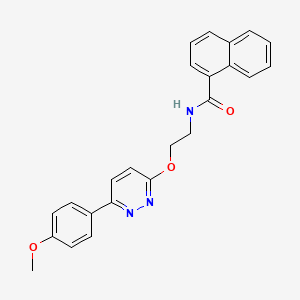
![1-(1H-indazole-3-carbonyl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2899174.png)
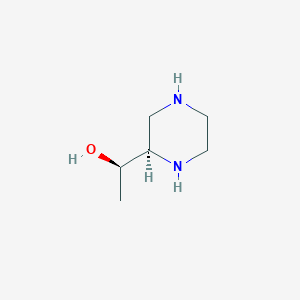
![5-Chloro-4-[(2-chlorobenzyl)sulfanyl]-6-methyl-2-pyrimidinamine](/img/structure/B2899179.png)
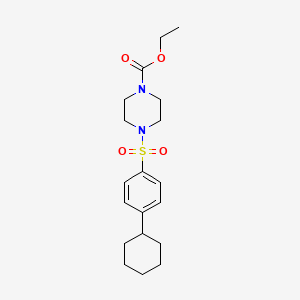
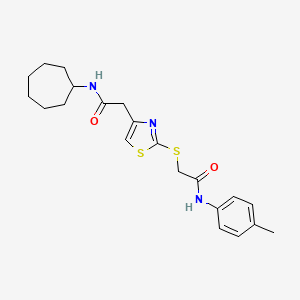
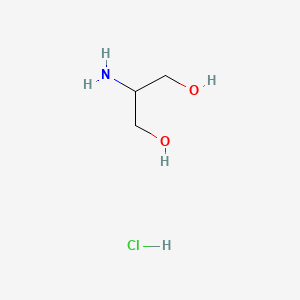
![7-(4-chlorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2899188.png)
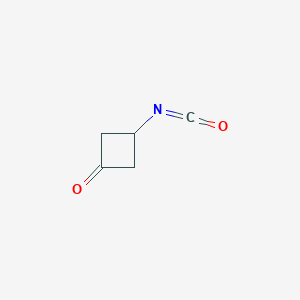

![2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2899192.png)

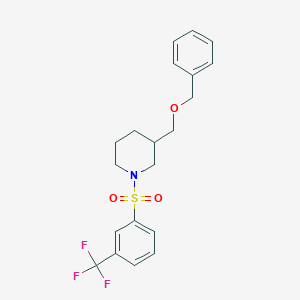
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2899196.png)